molecular formula C6H12O2 B3390447 2-(2-Ethoxyethyl)oxirane CAS No. 99115-90-9

2-(2-Ethoxyethyl)oxirane

Cat. No.: B3390447
CAS No.: 99115-90-9
M. Wt: 116.16 g/mol
InChI Key: QXHDNKAJUJZWGJ-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethyl)oxirane is an organic compound with the molecular formula C₆H₁₂O₂. It is a member of the oxirane family, characterized by a three-membered ring structure containing an oxygen atom. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2-(2-Ethoxyethyl)oxirane could be influenced by various environmental factors . For instance, the presence of nucleophiles in the environment could lead to premature reactions, potentially reducing the availability of the compound for interaction with its intended targets. Additionally, factors such as pH and temperature could influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Ethoxyethyl)oxirane can be synthesized through several methods. One common method involves the reaction of ethylene oxide with 2-ethoxyethanol in the presence of a base catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and pressures of 1 to 5 atmospheres .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Ethoxyethyl)oxirane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethoxyethyl)oxirane is unique due to its ethoxyethyl side chain, which imparts different chemical properties and reactivity compared to other oxiranes. This makes it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2-(2-ethoxyethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-7-4-3-6-5-8-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHDNKAJUJZWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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